molecular formula C8H8ClFN2 B592016 5-(Aminomethyl)-2-fluorobenzonitrile hydrochloride CAS No. 1638487-42-9

5-(Aminomethyl)-2-fluorobenzonitrile hydrochloride

Cat. No.: B592016
CAS No.: 1638487-42-9
M. Wt: 186.614
InChI Key: PHWQUARYBMWLOU-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-fluorobenzonitrile hydrochloride: is an organic compound that features a benzene ring substituted with an aminomethyl group, a fluorine atom, and a nitrile group The hydrochloride form indicates that the compound is in its salt form, which often enhances its solubility in water and other solvents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-2-fluorobenzonitrile hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: Introduction of a nitrile group to the benzene ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Aminomethylation: Introduction of an aminomethyl group to the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through crystallization or other separation techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution Reagents: Such as organometallic reagents or halogenating agents.

Major Products Formed:

    Oxidized Derivatives: Depending on the oxidizing agent used.

    Amines: From the reduction of the nitrile group.

    Substituted Derivatives: From substitution reactions involving the fluorine atom.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Can act as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Used in studies involving enzyme interactions and protein binding.

Medicine:

    Pharmaceutical Research: Investigated for potential therapeutic applications due to its unique chemical structure.

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-fluorobenzonitrile hydrochloride depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, altering their activity or binding properties. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

    5-(Aminomethyl)-2-fluorobenzonitrile: The non-hydrochloride form of the compound.

    2-Fluorobenzonitrile: Lacks the aminomethyl group.

    5-(Aminomethyl)benzonitrile: Lacks the fluorine atom.

Properties

IUPAC Name

5-(aminomethyl)-2-fluorobenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2.ClH/c9-8-2-1-6(4-10)3-7(8)5-11;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWQUARYBMWLOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)C#N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638487-42-9
Record name Benzonitrile, 5-(aminomethyl)-2-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638487-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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